
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone
Overview
Description
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant pharmacological properties This particular compound is characterized by the presence of a benzimidazole ring fused with a phenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with acetophenone under acidic conditions to form the benzimidazole ring, followed by methylation to introduce the methyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values in the micromolar range against MCF cell lines, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF7 | 25.72 ± 3.95 |
Compound B | U87 Glioblastoma | 45.2 ± 13.0 |
This compound | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that benzimidazole derivatives exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. For example, certain synthesized variants have shown promising results with minimum inhibitory concentration (MIC) values as low as 0.01 mM against Pseudomonas aeruginosa .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
Compound | Bacteria | MIC (mM) |
---|---|---|
Compound C | S. aureus | 0.015 |
Compound D | E. coli | 0.200 |
This compound | TBD | TBD |
Synthesis of Novel Materials
The compound has been utilized in the synthesis of various materials with potential applications in electronics and photonics. Its structure allows for modifications that can enhance conductivity and optical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Photodegradation Studies
Research into the environmental impact of synthetic compounds has led to investigations into the photodegradation of benzimidazole derivatives. Studies show that these compounds can undergo degradation under UV light, suggesting potential applications in environmental remediation processes to break down pollutants .
Case Study 1: Anticancer Research
A study conducted on a series of benzimidazole derivatives, including this compound, demonstrated their ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several benzimidazole derivatives, the compound exhibited significant inhibition against Staphylococcus aureus, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-1-phenylethanone: Lacks the methyl group at the nitrogen atom.
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol: The ketone group is reduced to an alcohol.
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylpropanone: Contains an additional carbon in the ethanone moiety.
Uniqueness
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone is unique due to the presence of the methyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone, also known as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The benzimidazole moiety is a critical component that contributes to its biological properties.
Biological Activities
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus using disc diffusion methods .
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | E. coli, S. aureus | Comparable to Gentamycin |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that compounds like this compound can inhibit the growth of cancer cell lines such as non-small cell lung cancer and breast cancer . The structure–activity relationship (SAR) studies suggest that modifications in the benzimidazole ring can enhance cytotoxicity against specific cancer types.
Anti-inflammatory and Analgesic Effects
Some studies have reported anti-inflammatory properties associated with benzimidazole derivatives. The ability to inhibit pro-inflammatory pathways makes these compounds potential candidates for developing anti-inflammatory drugs .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in tissues .
- DNA Interaction : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer activity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of multiple benzimidazole derivatives, including this compound, against clinical isolates of bacteria. Results indicated significant inhibition zones comparable to established antibiotics like Gentamycin .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)17-16(18)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLCLDYOAHTSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482435 | |
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58112-93-9 | |
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.